N-(1-Cyclopropylethyl)-2-(propan-2-yl)aniline
Description
Properties
Molecular Formula |
C14H21N |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
N-(1-cyclopropylethyl)-2-propan-2-ylaniline |
InChI |
InChI=1S/C14H21N/c1-10(2)13-6-4-5-7-14(13)15-11(3)12-8-9-12/h4-7,10-12,15H,8-9H2,1-3H3 |
InChI Key |
YZWCOKKFVLHQJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(C)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Starting Materials
The primary synthetic approach to N-(1-Cyclopropylethyl)-2-(propan-2-yl)aniline involves nucleophilic substitution reactions between 2-isopropylaniline and cyclopropyl ethyl halides, typically bromides. Both starting materials are commercially available and serve as the foundation for the synthesis.
| Step | Reagents | Role | Notes |
|---|---|---|---|
| 1 | 2-Isopropylaniline | Nucleophile | Aromatic amine with isopropyl substitution |
| 2 | Cyclopropyl ethyl bromide | Electrophile | Alkylating agent providing the cyclopropylethyl group |
| 3 | Base (NaH or K2CO3) | Deprotonation | Facilitates nucleophilic substitution |
| 4 | Solvent (DMF or THF) | Medium | Aprotic solvents preferred for substitution |
Reaction Conditions
- Nucleophilic Substitution: The reaction is typically conducted under anhydrous conditions in aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
- Temperature: Elevated temperatures ranging from 80 to 100 °C are employed to drive the substitution efficiently.
- Base: Sodium hydride (NaH) or potassium carbonate (K2CO3) is used to deprotonate the aniline nitrogen, enhancing its nucleophilicity.
- Time: Reaction times vary but generally require several hours to ensure completion.
Industrial Production Considerations
In industrial contexts, the synthesis may be adapted to continuous flow processes to improve scalability, reaction control, and yield. Automated reactors allow precise temperature and reagent feed control, reducing side reactions and improving product consistency.
The key step in the synthesis is a nucleophilic substitution (likely SN2) where the aniline nitrogen attacks the electrophilic carbon of cyclopropyl ethyl bromide, displacing the bromide ion. The presence of a base ensures the aniline remains deprotonated and nucleophilic.
This compound can undergo further chemical transformations:
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Oxidation | Potassium permanganate, chromium trioxide | Acidic or basic medium | Quinones, nitro derivatives |
| Reduction | Lithium aluminum hydride, catalytic hydrogenation | Anhydrous ether or H2 with Pd catalyst | Reduced amine derivatives |
| Halogenation | Chlorine or bromine with AlCl3 | Lewis acid catalysis | Halogenated aniline derivatives |
- Comprehensive Data Table: Synthesis Parameters
| Parameter | Details | Comments |
|---|---|---|
| Starting materials | 2-Isopropylaniline, cyclopropyl ethyl bromide | Commercially available |
| Base | Sodium hydride or potassium carbonate | Ensures nucleophilicity |
| Solvent | DMF or THF | Aprotic, polar solvents preferred |
| Temperature | 80–100 °C | Elevated to promote substitution |
| Reaction time | Several hours | Dependent on scale and purity |
| Yield | Typically moderate to high | Optimized in continuous flow processes |
- The substitution reaction is well-established and relies on classical nucleophilic aromatic substitution principles.
- Continuous flow synthesis enhances production efficiency and product purity, which is critical for pharmaceutical applications.
- The compound’s unique substitution pattern (cyclopropyl and isopropyl groups) influences its reactivity and binding properties in biological systems, making the preparation method crucial for obtaining high-purity material for research.
- Studies indicate that the steric bulk from the cyclopropyl group may affect reaction kinetics and selectivity, necessitating careful control of reaction conditions.
This compound is synthesized primarily via nucleophilic substitution of 2-isopropylaniline with cyclopropyl ethyl bromide under basic conditions in aprotic solvents at elevated temperatures. Industrial synthesis benefits from continuous flow methodologies for improved yield and scalability. The compound’s preparation is foundational for its application in medicinal chemistry and material science, where purity and structural integrity are paramount.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyclopropylethyl)-2-(propan-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or nitro compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, converting the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Quinones or nitro derivatives.
Reduction: Amines or other reduced forms.
Substitution: Halogenated or alkylated aniline derivatives.
Scientific Research Applications
N-(1-Cyclopropylethyl)-2-(propan-2-yl)aniline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new materials with specific properties.
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways involving aromatic amines.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N-(1-Cyclopropylethyl)-2-(propan-2-yl)aniline involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic amine group can form hydrogen bonds or engage in π-π interactions with target molecules, influencing their activity. Additionally, the cyclopropyl and isopropyl groups may contribute to the compound’s binding affinity and specificity by providing steric hindrance or hydrophobic interactions.
Comparison with Similar Compounds
Research Implications
The structural diversity among these analogs highlights the importance of substituent selection in tuning physicochemical properties. For example:
- Solubility: Bulky groups like cyclopropylethyl may reduce solubility in polar solvents, whereas methoxy or amino groups enhance it .
- Reactivity : Electron-withdrawing or donating groups influence the aromatic ring’s susceptibility to electrophilic attack, critical in synthetic pathways .
Biological Activity
N-(1-Cyclopropylethyl)-2-(propan-2-yl)aniline is an organic compound with significant potential in medicinal chemistry due to its unique structural properties. This article explores its biological activity, including interactions with biological macromolecules, pharmacological effects, and relevant case studies.
Structural Overview
The compound features a cyclopropyl group attached to an ethyl chain, linked to an aniline ring that has a propan-2-yl substituent. This specific arrangement contributes to its unique chemical properties, which are crucial for its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C₁₄H₂₁N |
| Key Functional Groups | Cyclopropyl, Ethyl, Aniline |
| Applications | Pharmaceutical research, analytical chemistry |
Biological Activity
The biological activity of this compound is primarily associated with its interactions with various enzymes and receptors. These interactions can modulate biochemical pathways, influencing physiological processes such as inflammation and immune response.
Interaction Studies
Recent studies have utilized molecular docking techniques to investigate the binding affinities of this compound with specific biological targets. These studies reveal that the compound exhibits strong binding affinities due to its structural features:
- Enzymatic Targets : The compound has shown potential as an inhibitor for specific enzymes involved in lipid signaling pathways, such as PI3Kγ, which plays a role in mediating immunosuppression and inflammation .
- Protein Interactions : Interaction studies indicate that it can effectively bind to various proteins, influencing their activity and potentially leading to therapeutic effects.
Case Studies and Research Findings
- Pharmacodynamics : Research indicates that this compound modulates key biochemical pathways through its interaction with target proteins. This modulation is essential for understanding its pharmacodynamics and potential side effects .
-
Comparative Analysis : A comparative analysis with structurally similar compounds highlights the unique biological properties of this compound. For instance:
These compounds demonstrate varying degrees of biological activity due to their structural differences, emphasizing the significance of the cyclopropyl group in enhancing binding affinity and specificity .
Compound Name Molecular Formula Unique Features N-(1-Cyclobutylethyl)-2-(propan-2-yl)aniline C₁₄H₂₁N Contains a cyclobutyl group N-(1-Methylcyclopropylethyl)-2-(propan-2-yl)aniline C₁₄H₂₁N Incorporates a methyl group on the cyclopropane N-(1-Cyclohexylethyl)-2-(propan-2-yl)aniline C₁₅H₂₃N Features a cyclohexane ring - Therapeutic Potential : The compound's unique structure may facilitate the development of new therapeutic agents targeting various diseases. Its application in drug formulation and quality control further underscores its relevance in pharmaceutical research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
